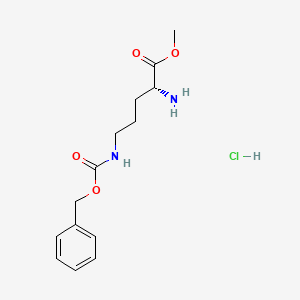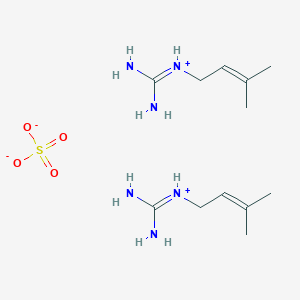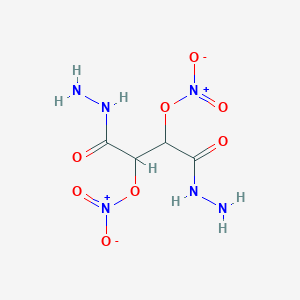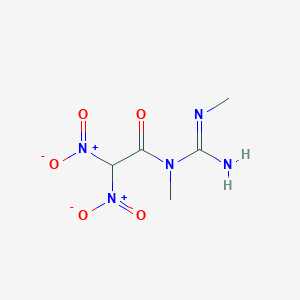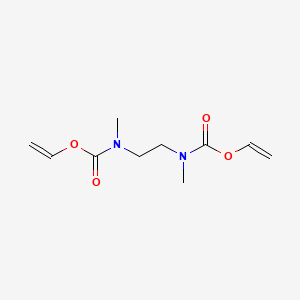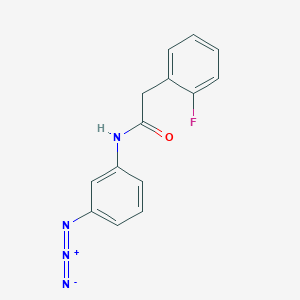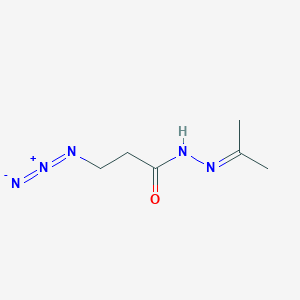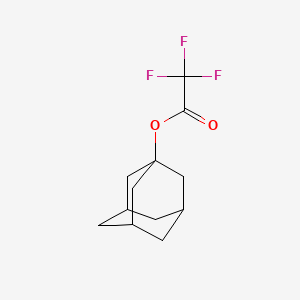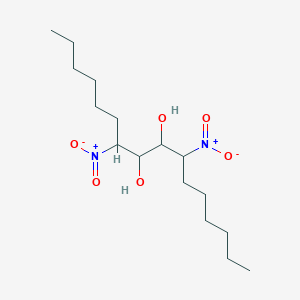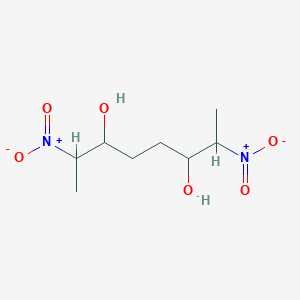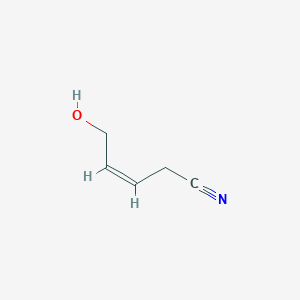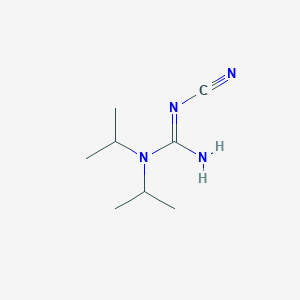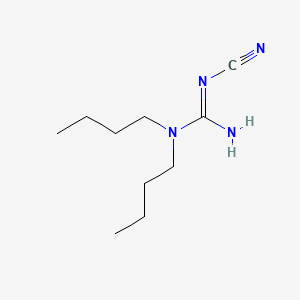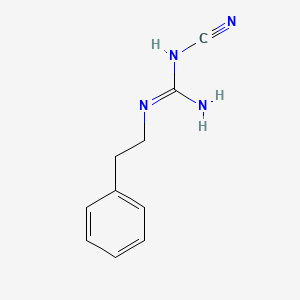
1-Cyano-3-(2-phenylethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-3-(2-phenylethyl)guanidine is an organic compound characterized by the presence of a cyano group (–CN) and a guanidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity, making it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Cyano-3-(2-phenylethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with cyanamide under acidic conditions to form the desired guanidine derivative. The reaction typically proceeds as follows:
Starting Materials: 2-phenylethylamine and cyanamide.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The 2-phenylethylamine is mixed with cyanamide in the presence of the acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis.
化学反应分析
Types of Reactions
1-Cyano-3-(2-phenylethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine, yielding 1-amino-3-(2-phenylethyl)guanidine.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
科学研究应用
1-Cyano-3-(2-phenylethyl)guanidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound can be used to study the effects of guanidine derivatives on cellular processes and signaling pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-cyano-3-(2-phenylethyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or participate in dipole-dipole interactions, while the guanidine moiety can engage in ionic interactions with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Cyano-3-(2-methylphenyl)guanidine: Similar structure but with a methyl group instead of a phenylethyl group.
1-Cyano-3-(2-chlorophenyl)guanidine: Contains a chlorine atom, which can alter its reactivity and biological activity.
1-Cyano-3-(2-phenylethyl)thiourea: Similar structure but with a thiourea moiety instead of a guanidine.
Uniqueness
1-Cyano-3-(2-phenylethyl)guanidine is unique due to its specific combination of a cyano group and a phenylethyl-substituted guanidine. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-cyano-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-14-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCGLRHDJTVKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
